

2-Methylbutyl benzoate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylbutyl benzoate**

Cat. No.: **B1615523**

[Get Quote](#)

An In-depth Technical Guide to **2-Methylbutyl Benzoate**

Introduction

2-Methylbutyl benzoate (CAS No. 52513-03-8) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.^{[1][2]} This guide provides a comprehensive technical overview of **2-methylbutyl benzoate**, designed for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, applications, and safety protocols, offering a holistic understanding grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. **2-Methylbutyl benzoate** is systematically named as the ester formed from benzoic acid and 2-methyl-1-butanol.^[2] Its unique identity is cataloged by the Chemical Abstracts Service (CAS) with the registry number 52513-03-8.^{[3][4][5][6]}

The molecular structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by a 2-methylbutyl group. This structure dictates its physical and chemical behaviors, including its aromatic nature, ester reactivity, and characteristic scent profile.

Table 1: Chemical Identifiers for 2-Methylbutyl Benzoate

Identifier	Value	Source(s)
CAS Number	52513-03-8	[3] [4] [5] [6]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[3] [4] [6]
Molecular Weight	192.25 g/mol	[3] [4] [6]
IUPAC Name	2-methylbutyl benzoate	[4] [6]
Synonyms	Benzoic acid, 2-methylbutyl ester; 2-methyl-1-butanol benzoate	[2] [3] [5]
InChI Key	PYZHESNNAPENLQ-UHFFFAOYSA-N	[4] [6]
SMILES	CCC(C)COC(=O)C1=CC=CC=C1	[1] [6]

Physicochemical Properties

The physical and chemical properties of **2-methylbutyl benzoate** are crucial for its application, handling, and purification. It is typically a colorless to pale yellow liquid.[\[7\]](#) Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weights.

Table 2: Physical and Chemical Properties of 2-Methylbutyl Benzoate

Property	Value	Source(s)
Boiling Point	259-260 °C at 760 mmHg	[2][7]
Flash Point	108.9 °C (228.0 °F)	[2][7]
Density	0.992 g/cm ³	[2]
Vapor Pressure	0.013 mmHg at 25 °C (estimated)	[7]
Water Solubility	31.92 mg/L at 25 °C (estimated)	[7]
LogP (o/w)	4.007 (estimated)	[3][7]
Refractive Index	1.495	[2]

Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing **2-methylbutyl benzoate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) with an alcohol (2-methyl-1-butanol). [2]

Reaction Mechanism

The mechanism is a cornerstone of understanding reaction control and optimization. It proceeds through several key steps:

- Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.
- Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methyl-1-butanol attacks the activated carbonyl carbon.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
- Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

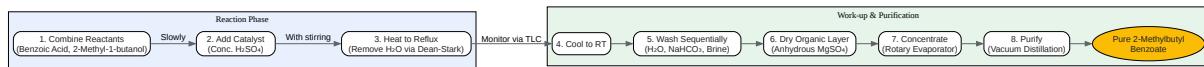
- Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

This entire process is reversible. To drive the reaction towards the product side, according to Le Châtelier's principle, an excess of one reactant (usually the less expensive one, the alcohol) is used, or a product (water) is removed as it forms, often using a Dean-Stark apparatus.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of 2-Methylbutyl Benzoate

This protocol is a self-validating workflow. Successful synthesis will be confirmed by the isolation of a product with the expected physical properties and spectroscopic data.

Materials:


- Benzoic acid
- 2-Methyl-1-butanol (excess, e.g., 3-5 equivalents)
- Concentrated Sulfuric Acid (H_2SO_4) (catalytic amount)
- Toluene (for azeotropic removal of water, optional)
- 5% Sodium Bicarbonate ($NaHCO_3$) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle.

Procedure:

- Reaction Setup: In a round-bottom flask, combine benzoic acid, 2-methyl-1-butanol, and a solvent like toluene if using a Dean-Stark trap. Add a few boiling chips.

- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach the reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzoic acid starting material is consumed. The removal of water will be visible in the Dean-Stark trap.
- Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine. Causality: The bicarbonate wash is crucial to remove acidic components which could otherwise catalyze the reverse hydrolysis reaction.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Causality: Removing residual water is essential for obtaining a pure product and preventing ester hydrolysis.
- Solvent Removal: Filter off the drying agent and remove the solvent (and excess alcohol) under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **2-methylbutyl benzoate**.

Diagram 1: Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scent.vn [scent.vn]
- 2. Cas 52513-03-8,2-methylbutyl benzoate | lookchem [lookchem.com]
- 3. 2-methylbutyl benzoate | 52513-03-8 [chemicalbook.com]
- 4. 2-Methylbutyl benzoate [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Methylbutyl benzoate | C12H16O2 | CID 103653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-methyl butyl benzoate, 52513-03-8 [thegoodsentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [2-Methylbutyl benzoate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615523#2-methylbutyl-benzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com